Allocryptopine

Drug metabolism Cytochrome P450 Isoquinoline alkaloids

Select Allocryptopine (CAS 24240-04-8) as your analytically verified isoquinoline alkaloid reference standard to eliminate experimental irreproducibility. Unlike structurally similar protopine alkaloids, this compound provides empirically validated benchmark values: CYP3A4 IC50 = 240 μM, hERG IC50 = 18.6 μM, AChE IC50 = 250 μM, and H. pylori MIC = 100 μg/mL. Sourced as a white to off-white crystalline powder with purity ≥98% (HPLC), it is essential for CYP450 inhibition screening, cardiac safety profiling, and antibacterial susceptibility testing. Do not substitute without empirical validation.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 24240-04-8
Cat. No. B104922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocryptopine
CAS24240-04-8
Synonymsallo-cryptopine
allocryptopine
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
InChIInChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
InChIKeyHYBRYAPKQCZIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Allocryptopine (CAS 24240-04-8): Technical Baseline and Compound Class Identification for Procurement


Allocryptopine (CAS 24240-04-8, molecular formula C21H23NO5, molecular weight 369.41 g/mol) is an isoquinoline alkaloid belonging to the protopine alkaloid subclass, structurally characterized by a dibenzoazecine skeleton with two methoxy groups and a methylenedioxy bridge [1]. It is a naturally occurring secondary metabolite isolated from numerous plant species within the Papaveraceae, Fumariaceae, and Berberidaceae families, including Chelidonium majus, Macleaya cordata, and Corydalis species [2]. As a structurally defined analytical reference standard, it is typically supplied as a white to off-white crystalline powder with purity specifications commonly exceeding 98% as verified by HPLC-UV or HPLC-MS methodologies .

Allocryptopine (CAS 24240-04-8): Why In-Class Isoquinoline Alkaloid Substitution Compromises Experimental Reproducibility


Isoquinoline alkaloids sharing the protopine skeletal framework, such as protopine, cryptopine, and berberine, exhibit profoundly divergent pharmacological and pharmacokinetic profiles despite their apparent structural homology [1]. Quantitative head-to-head studies demonstrate that minor structural modifications—such as the presence or absence of a methylenedioxy bridge or N-methyl substitution—dramatically alter target engagement potency, selectivity, and metabolic stability [2]. For instance, in direct comparative CYP3A4 inhibition assays, allocryptopine exhibits an IC50 of 240 μM, whereas the structurally related berberine yields an IC50 of 400 μM, and the benzophenanthridine alkaloid sanguinarine achieves an IC50 of 1.0 μM [1]. Similarly, antibacterial susceptibility testing reveals that berberine is eightfold more potent against Helicobacter pylori (MIC 12.5 μg/mL) than allocryptopine (MIC 100 μg/mL) [3]. These quantifiable discrepancies underscore that generic substitution of one isoquinoline alkaloid for another without empirical validation introduces substantial risk of experimental failure and irreproducible results [2].

Allocryptopine (CAS 24240-04-8): Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


CYP3A4 Inhibition: Allocryptopine vs. Berberine vs. Sanguinarine Head-to-Head Comparison

In a direct comparative study employing recombinant human CYP3A4 and the testosterone 6β-hydroxylation assay, allocryptopine demonstrated an IC50 of 240 μM, which is 1.67-fold less potent than berberine (IC50 = 400 μM) and 240-fold less potent than sanguinarine (IC50 = 1.0 μM) [1]. This quantitative ranking establishes allocryptopine as a moderate CYP3A4 inhibitor within the isoquinoline alkaloid class, with significantly reduced inhibitory liability compared to the benzophenanthridine alkaloid sanguinarine.

Drug metabolism Cytochrome P450 Isoquinoline alkaloids

Anti-Helicobacter pylori Activity: Allocryptopine vs. Berberine vs. Protopine MIC Comparison

In a broth microdilution assay against Helicobacter pylori ATCC 43504, allocryptopine exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, which is equivalent to protopine (MIC = 100 μg/mL) but eightfold higher (less potent) than berberine (MIC = 12.5 μg/mL) [1]. This direct head-to-head comparison demonstrates that allocryptopine and protopine possess comparable anti-H. pylori activity, whereas berberine is significantly more potent.

Antimicrobial susceptibility Helicobacter pylori Natural products

Anti-Staphylococcus aureus Activity: Allocryptopine vs. Chelerythrine vs. Sanguinarine MIC Comparison

In a broth microdilution assay against Staphylococcus aureus ATCC 25923, allocryptopine demonstrated an MIC of 50 μg/mL, which is eightfold higher (less potent) than chelerythrine (MIC = 6.25 μg/mL) and fourfold higher than sanguinarine (MIC = 12.5 μg/mL) [1]. This direct comparison establishes that the benzophenanthridine alkaloids chelerythrine and sanguinarine possess substantially greater anti-staphylococcal activity than the protopine-type alkaloid allocryptopine.

Antimicrobial susceptibility Staphylococcus aureus Benzophenanthridine alkaloids

Acetylcholinesterase Inhibition: Protopine vs. Allocryptopine Head-to-Head Comparison

In a direct comparative enzyme inhibition assay using electric eel acetylcholinesterase (AChE) and Ellman's method, protopine exhibited an IC50 of 13.3 μM, whereas allocryptopine demonstrated an IC50 of 250 μM, representing an approximately 19-fold difference in potency [1]. This substantial quantitative disparity indicates that the minor structural variation between these two protopine-type alkaloids profoundly impacts AChE binding affinity.

Cholinesterase inhibition Alzheimer's disease Isoquinoline alkaloids

hERG Channel Inhibition: Allocryptopine vs. Protopine Cardiac Safety Comparison

In a whole-cell patch clamp study using HEK293 cells stably expressing the hERG potassium channel, allocryptopine exhibited an IC50 of 18.6 μM for hERG tail current inhibition, which is statistically comparable to protopine (IC50 = 14.8 μM) [1]. This quantitative similarity indicates that both protopine-type alkaloids possess comparable cardiac safety liabilities in vitro.

hERG channel Cardiac safety Patch clamp electrophysiology

Comparative Pharmacokinetics: Allocryptopine vs. Protopine vs. Berberine in Rat Plasma

Following oral administration of Corydalis decumbens extract to rats, the maximum plasma concentration (Cmax) of allocryptopine was measured at 12.3 ng/mL, compared to 45.6 ng/mL for protopine and 8.7 ng/mL for berberine [1]. This cross-study comparable data indicates that protopine achieves approximately 3.7-fold higher systemic exposure than allocryptopine, while berberine exhibits the lowest Cmax among the three alkaloids. The area under the curve (AUC0-t) values similarly reflected these relative exposure differences.

Pharmacokinetics Bioavailability Corydalis alkaloids

Allocryptopine (CAS 24240-04-8): Evidence-Based Research and Industrial Application Scenarios Derived from Quantitative Comparator Data


CYP450 Drug-Drug Interaction Screening: Allocryptopine as a Moderate CYP3A4 Inhibitor Reference Compound

Researchers conducting in vitro cytochrome P450 inhibition screening to assess drug-drug interaction liability may select allocryptopine as a moderate CYP3A4 inhibitor reference standard (IC50 = 240 μM) to benchmark test article activity against known isoquinoline alkaloid comparators [1]. This application is supported by direct head-to-head data demonstrating allocryptopine's intermediate CYP3A4 inhibition potency between the weakly active berberine (IC50 = 400 μM) and the potent inhibitor sanguinarine (IC50 = 1.0 μM) [1]. Allocryptopine's moderate inhibitory profile makes it a suitable calibrator for establishing CYP3A4 inhibition assay sensitivity and dynamic range [1].

Antimicrobial Structure-Activity Relationship Studies: Allocryptopine as a Protopine-Type Alkaloid Comparator

For natural product chemists and microbiologists investigating the structural determinants of isoquinoline alkaloid antibacterial activity, allocryptopine serves as a critical comparator compound to elucidate the role of specific functional groups [2][3]. The quantitative MIC data against H. pylori (100 μg/mL) and S. aureus (50 μg/mL) provide baseline reference values for the protopine subclass, enabling direct comparison with more potent benzophenanthridine alkaloids such as chelerythrine (MIC = 6.25 μg/mL) and sanguinarine (MIC = 12.5 μg/mL) [3]. This application is directly derived from head-to-head susceptibility studies and supports the rational design of semisynthetic derivatives with improved potency [2].

Cholinesterase Inhibition Selectivity Profiling: Allocryptopine as a Negative Control for AChE Assays

In acetylcholinesterase (AChE) inhibition screening programs aimed at identifying novel Alzheimer's disease therapeutics, allocryptopine (AChE IC50 = 250 μM) is appropriately utilized as a negative control or low-activity comparator relative to the substantially more potent protopine (AChE IC50 = 13.3 μM) [4]. This application is grounded in direct comparative enzyme inhibition data and enables researchers to establish assay window, validate screening hit thresholds, and contextualize the potency of novel test compounds within the known isoquinoline alkaloid pharmacological landscape [4].

Cardiac Safety Pharmacology: Allocryptopine for hERG Channel Liability Benchmarking

Pharmaceutical scientists and cardiac safety pharmacologists evaluating the proarrhythmic potential of natural product-derived compounds may employ allocryptopine (hERG IC50 = 18.6 μM) as a benchmark reference for the protopine alkaloid subclass [5]. Direct comparative patch clamp data demonstrate that allocryptopine and protopine (hERG IC50 = 14.8 μM) exhibit statistically comparable hERG channel inhibition, establishing a class-specific cardiac safety baseline [5]. This application supports compound triage decisions in early-stage drug discovery, where compounds with hERG IC50 values substantially below 18.6 μM may be deprioritized due to elevated Torsades de Pointes risk [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allocryptopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.